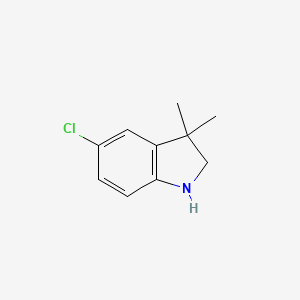

5-Chloro-3,3-dimethylindoline

説明

5-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 5-Chloro-3,3-dimethylindoline involves several steps, including the reaction of 5-chloro-3,3-dimethyl-indolin-2-one with other raw materials . Another method involves the use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis of target compounds is depicted in Scheme 1. 5-chloro-3-formyl indole-2-carboxylate 1 was reacted with amines 2a–e through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 .Molecular Structure Analysis

The molecular structure of 5-Chloro-3,3-dimethylindoline consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom and two methyl groups .Physical And Chemical Properties Analysis

5-Chloro-3,3-dimethylindoline has a predicted boiling point of 268.3±39.0 °C and a predicted density of 1.101±0.06 g/cm3 . Its pKa is predicted to be 4.57±0.40 .科学的研究の応用

Pharmaceuticals

5-Chloro-3,3-dimethylindoline can be used in the pharmaceutical industry . Its unique chemical structure and reactivity make it a valuable reagent in the synthesis of various pharmaceutical compounds .

Agrochemicals

Similar to its use in pharmaceuticals, 5-Chloro-3,3-dimethylindoline can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.

Organic Synthesis

5-Chloro-3,3-dimethylindoline is a versatile tool in the hands of skilled chemists . It can be used as a reagent in a wide range of organic synthesis reactions, contributing to the creation of a variety of organic compounds.

Chemical Research

This compound can be used in chemical research, particularly in the study of indoline derivatives . Researchers can study its properties and reactions to gain a better understanding of similar compounds.

Reference Standards

5-Chloro-3,3-dimethylindoline can be used as a reference standard in pharmaceutical testing . Reference standards are used to ensure the accuracy of analytical methods and the quality of pharmaceutical products.

将来の方向性

作用機序

Target of Action

Indole derivatives, which include 5-chloro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives have been shown to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary greatly, depending on the specific pathway and the nature of the interaction.

Result of Action

Indole derivatives have been shown to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .

特性

IUPAC Name |

5-chloro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDGWKRGSUXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,3-dimethylindoline | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)